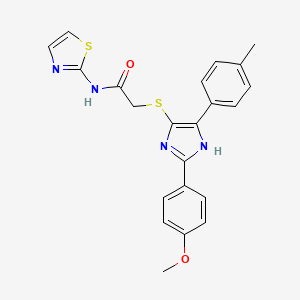

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

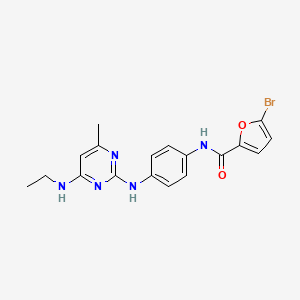

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Synthesis

Research has focused on eco-friendly synthesis methods for compounds like "(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide." For instance, Rashdan et al. (2018) highlighted an efficient green experimental synthesis of new series of pyrazolo[1,2-b]phthalazinediones, emphasizing the clean and efficient methodology in producing compounds with potential pharmaceutical importance, especially against hepatic cancer cell lines (Rashdan et al., 2018).

Anticancer Activity

The anticancer properties of these compounds have been a significant focus, with studies exploring their efficacy against various cancer cell lines. For example, Yu et al. (2017) synthesized Ni(II) complexes with Schiff base ligands derived from similar compounds and demonstrated their reasonable cytotoxicities against eight cell lines, indicating potential as anticancer agents (Yu et al., 2017).

DNA/Protein Interaction Studies

Understanding the interaction between these compounds and biological macromolecules is vital for drug development. Yu et al.'s study (2017) also investigated the uptake of Ni(II) complexes in biological macromolecules and cancer cells, providing insights into their potential mechanisms of action (Yu et al., 2017).

Antidiabetic Potential

The search for new antidiabetic agents has also seen the utilization of these compounds. Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, conducting molecular docking studies that revealed its potential as an anti-diabetic agent, highlighting the versatile application of these compounds in medicinal chemistry (Karrouchi et al., 2021).

Fluorescent Sensors

Compounds structurally related to "this compound" have been explored as fluorescent sensors for metal ions, demonstrating the compound's versatility beyond pharmaceutical applications. Erdemir and Malkondu (2015) synthesized a novel fluorescent sensor based on a similar compound structure for detecting Al3+ and F− ions, showcasing its potential in environmental monitoring and analytical chemistry (Erdemir & Malkondu, 2015).

Antibacterial Activities

The antibacterial potential of pyrazole derivatives has also been investigated. Liu et al. (2013) synthesized N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives, evaluating their antibacterial activity and finding some compounds exhibiting potent activity against bacteria and fungi, suggesting their use in developing new antibacterial agents (Liu et al., 2013).

Mechanism of Action

Target of Action

It’s known that the compound exhibits fluorescence properties , suggesting that it may interact with certain biological targets that can modulate its fluorescence characteristics.

Mode of Action

The compound undergoes both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms . The AIE mechanism is a photophysical process where the compound, which is non-emissive in the molecularly dissolved state, becomes highly emissive upon aggregation. The TICT mechanism involves the transfer of charge within the molecule, which can lead to changes in its fluorescence properties .

Biochemical Pathways

The compound’s fluorescence properties suggest that it may interact with biochemical pathways that can influence its aggregation state or intramolecular charge distribution .

Result of Action

The compound exhibits distinct fluorescence properties under different conditions. In its crystalline form, it emits intense green fluorescence under UV illumination. After grinding, the emission decreases dramatically with a red-shift in the emission wavelength . These changes in fluorescence are due to a transition from a crystalline to an amorphous state .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties can be altered by mechanical force (such as grinding) or by exposure to common organic solvents . These environmental factors can induce a transition between the compound’s crystalline and amorphous states, thereby influencing its fluorescence characteristics .

Biochemical Analysis

Biochemical Properties

The compound (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide has been reported to undergo both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms .

Cellular Effects

This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide is likely linked to its AIE and TICT properties . These mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide in laboratory settings are not yet fully known. Its AIE and TICT properties suggest that it could have interesting stability and degradation characteristics, as well as potential long-term effects on cellular function .

properties

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10-8-14(19-18-10)16(22)20-17-9-13-12-5-3-2-4-11(12)6-7-15(13)21/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQULRMFSBBJJR-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2835463.png)

![N-[2-(5-Chloroindol-1-yl)ethyl]but-2-ynamide](/img/structure/B2835465.png)

![N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2835467.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2835469.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2835470.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)

![(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2835473.png)

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)